molecular formula C13H14N2OS2 B5889226 1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea

1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea

Cat. No.: B5889226
M. Wt: 278.4 g/mol
InChI Key: SPKRPUVJDKPJNZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea is an organic compound that features both a methoxyphenyl group and a thiophen-2-ylmethyl group attached to a thiourea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea typically involves the reaction of 2-methoxyaniline with thiophene-2-carbaldehyde to form an intermediate Schiff base, which is then treated with thiourea to yield the final product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride

    Substitution: Halogenating agents like bromine or chlorine

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active site residues, while the aromatic groups can engage in π-π interactions, stabilizing the compound within the binding pocket. This interaction can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-(phenylmethyl)thiourea
  • 1-(2-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea
  • 1-(2-Methoxyphenyl)-3-(furan-2-ylmethyl)thiourea

Uniqueness

1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-16-12-7-3-2-6-11(12)15-13(17)14-9-10-5-4-8-18-10/h2-8H,9H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKRPUVJDKPJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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